3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride
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Overview
Description
3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride is a heterocyclic compound that features both imidazole and thiazole rings
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[2,1-b]thiazole derivatives, have been found to exhibit antimycobacterial activity .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have various effects, such as antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-aminothiazole with chloroacetaldehyde in the presence of a base, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring system
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloromethyl group.
Scientific Research Applications
3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets and pathways.
Industrial Applications: It is used in the synthesis of dyes, biocides, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Thiazole Derivatives: Compounds like thiazole and its derivatives have similar structural features and are used in various applications.
Uniqueness
3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride is unique due to its specific combination of imidazole and thiazole rings, along with the chloromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-(chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S.ClH/c7-3-5-4-10-6-8-1-2-9(5)6;/h4H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEIPTKOCRKKBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CSC2=N1)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72224-61-4 |
Source
|
Record name | 3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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